molecular formula C20H21ClN6O3S B2357431 ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 887223-08-7

ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2357431
CAS No.: 887223-08-7
M. Wt: 460.94
InChI Key: UJQKBLBEDFUFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heterocyclic system with nitrogen atoms at positions 1, 3, 4, and 5. Key substituents include:

  • Thioacetyl linker (-S-CH2-CO-): Bridges the pyrazolopyrimidine core to a piperazine ring, introducing flexibility and sulfur-based reactivity.
  • Piperazine-ethyl carboxylate: The piperazine moiety contributes basicity and hydrogen-bonding capacity, while the ethyl carboxylate ester improves solubility and metabolic stability.

This structural framework is commonly explored in medicinal chemistry for its resemblance to purines, enabling interactions with kinase or enzyme active sites .

Properties

IUPAC Name

ethyl 4-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O3S/c1-2-30-20(29)26-9-7-25(8-10-26)17(28)12-31-19-16-11-24-27(18(16)22-13-23-19)15-5-3-14(21)4-6-15/h3-6,11,13H,2,7-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQKBLBEDFUFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibitory activity against certain viruses. This suggests that this compound might also interact with its targets in a similar manner, leading to changes in the biological activities of the targets.

Pharmacokinetics

It’s known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells. This could suggest that this compound might also have similar properties, impacting its bioavailability.

Result of Action

Compounds with similar structures have been shown to exhibit potent antiviral activities. This suggests that this compound might also have similar effects at the molecular and cellular levels.

Action Environment

For instance, the ability of a compound to penetrate a bacterial cell can be influenced by the substituents on the phenyl ring. This suggests that similar environmental factors might also influence the action, efficacy, and stability of this compound.

Biological Activity

Ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate, a compound with the molecular formula C20H21ClN6O3S and a molecular weight of 460.94 g/mol, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine moiety, known for its diverse biological activities. The structure includes a piperazine ring and a thioacetyl group, which may contribute to its pharmacological profile.

Pharmacological Activities

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit a wide range of biological activities. These include:

  • Anticancer Activity : Pyrazolo[3,4-d]pyrimidines have been identified as potential inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, which is a target in cancer therapy. Compounds with similar structures have shown significant anti-proliferative effects against various cancer cell lines .
  • Antimicrobial Properties : Research indicates that pyrazole derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized through multicomponent reactions showed promising results against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • EGFR Inhibition : By inhibiting EGFR activity, this compound may prevent cancer cell proliferation and induce apoptosis in malignant cells .
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in bacterial metabolism or inflammatory pathways, contributing to its antimicrobial and anti-inflammatory effects .

Case Studies and Research Findings

A review of literature reveals several case studies focusing on the biological activity of pyrazolo derivatives:

StudyFindings
Pyrazole derivatives showed antibacterial activity against Staphylococcus aureus and E. coli, with varying degrees of effectiveness based on structural modifications.
New derivatives demonstrated significant inhibition of EGFR-TK activity, highlighting their potential as anticancer agents.
Evaluation of antiviral efficacy showed certain pyrazolo derivatives effective against herpes simplex virus type-1 (HSV-1), suggesting broader antiviral potential.

Scientific Research Applications

Biological Activities

Ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate exhibits several biological activities:

  • Anticancer Properties : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines have shown significant anticancer activity by inhibiting key enzymes involved in cancer cell proliferation. The compound has been studied for its potential to target epidermal growth factor receptor (EGFR), a common target in cancer therapies .
  • Enzyme Inhibition : It is hypothesized that this compound may inhibit various enzymes involved in metabolic pathways of pathogens or cancer cells, thereby disrupting their growth and survival .
  • Antimicrobial Activity : Some studies have indicated that pyrazolo derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives similar to this compound exhibited increased apoptosis in cancer cell lines by targeting EGFR pathways. In vitro assays indicated a significant increase in apoptotic markers compared to untreated controls .

Case Study 2: Molecular Docking Studies

Molecular docking studies have revealed favorable binding interactions of this compound with targets like EGFR and PI3K, suggesting its potential as an anticancer therapeutic agent. Such studies help in understanding the structure-activity relationship and optimizing compounds for better efficacy .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Compound Name/ID Core Structure Substituents/Linkers Key Functional Groups Reference Evidence
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Cl-Ph, thioacetyl, piperazine-ethyl carboxylate Thioether, ester, chlorophenyl
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () Pyrazolo[3,4-d]pyrimidine p-Tolyl, imino, amine Imino, primary amine
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives () Pyrazolo-triazolo-pyrimidine Fused triazole ring Additional N-heterocycle
6-Substituted Phenyl-1-phenyl-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one () Pyrazolo-thiazolo-pyrimidine Fused thiazole ring, substituted phenyl Thiazole, ketone
Ethyl 4-(2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetyl)piperazine-1-carboxylate () Thieno[2,3-d]pyrimidine Thiophene ring, piperazine-ethyl carboxylate Thiophene, thioether, ester
Phenylpyrazolo[3,4-d]pyrimidine-based analogs () Pyrazolo[3,4-d]pyrimidine Arylidenehydrazinyl, methyl, phenyl Hydrazine, Schiff base

Key Observations :

  • Linker Chemistry: The thioacetyl group in the target compound may confer redox sensitivity (via S-S bond formation) compared to hydrazine () or imino () linkers.
  • Solubility: The ethyl carboxylate in the target compound enhances aqueous solubility relative to non-esterified analogs (e.g., ’s imino derivatives).

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name/ID Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų)
Target Compound ~465 (estimated) ~3.5 9 8 ~130
, Compound 3 ~300 (estimated) ~2.8 6 3 ~95
366.5 2.0 7 5 129
, Compound 5a–l ~350–450 ~2.5–4 7–9 4–7 ~110–140

Key Observations :

  • Lipophilicity: The target compound’s higher XLogP3 (~3.5 vs.
  • Polar Surface Area : The piperazine-ethyl carboxylate contributes to a higher polar surface area (~130 Ų), favoring solubility but possibly limiting blood-brain barrier penetration.

Key Observations :

  • Anticancer Potential: The target compound’s pyrazolopyrimidine core aligns with ’s derivatives, which show potent anticancer activity via kinase inhibition. The thioacetyl-piperazine group may enhance selectivity for specific kinases (e.g., Src family) .
  • Structural-Activity Relationship (SAR) : Chlorophenyl substitution (target compound) versus methyl/phenyl () may influence steric interactions in enzyme binding pockets.

Preparation Methods

Cyclocondensation of 5-Amino-1-(4-Chlorophenyl)Pyrazole

The pyrazolo[3,4-d]pyrimidine scaffold is constructed via cyclocondensation of 5-amino-1-(4-chlorophenyl)pyrazole with diethyl malonate under basic conditions (Scheme 1). Sodium ethanolate in refluxing ethanol facilitates this step, yielding the dihydroxy intermediate 1 (89% yield). Subsequent chlorination with phosphorus oxychloride introduces chlorine atoms at positions 5 and 7 (2 , 61% yield), with the C7 position demonstrating higher reactivity toward nucleophilic substitution due to electronic effects.

Functionalization at Position 4

Thiolation at C4 is achieved through a two-step sequence:

  • Sulfur introduction : Treatment of 2 with thiourea in DMF at 80°C replaces the C4 chlorine with a thiol group (3 , 78% yield).
  • Thioacetylation : Reaction of 3 with bromoacetyl bromide in dichloromethane (0°C, triethylamine) generates the thioacetyl bromide intermediate (4 ), which is stabilized for subsequent coupling.

Piperazine Subunit Preparation

Piperazine-1-Carboxylate Synthesis

Ethyl piperazine-1-carboxylate is synthesized via:

  • Reductive amination : Lithium aluminum hydride (LiAlH4) reduction of 3,4-dehydropiperazine-2-one derivatives (e.g., 12 ) in tetrahydrofuran (50–55°C, 3–4 hours) yields the piperazine core (1 , 60.5% yield).
  • Carboxylation : Ethyl chloroformate reacts with piperazine in dichloromethane (0°C, triethylamine) to install the ethyl carboxylate group (5 , 85% yield).

Final Coupling and Assembly

Acetyl Linker Attachment

The thioacetyl bromide (4 ) undergoes nucleophilic substitution with piperazine-1-carboxylate (5 ) in acetonitrile (K2CO3, 60°C, 12 hours), forming the acetyl-linked intermediate (6 , 55–61% yield).

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol/water. Key analytical data:

  • 1H NMR (400 MHz, CDCl3): δ 8.72 (s, 1H, pyrimidine-H), 7.85 (d, J = 8.6 Hz, 2H, Ar-H), 7.45 (d, J = 8.6 Hz, 2H, Ar-H), 4.25 (q, J = 7.1 Hz, 2H, OCH2), 3.85–3.45 (m, 8H, piperazine), 3.20 (s, 2H, SCH2), 1.32 (t, J = 7.1 Hz, 3H, CH3).
  • HPLC Purity : 98.2% (C18 column, acetonitrile/water 70:30).

Alternative Synthetic Routes and Optimization

Buchwald–Hartwig Amination Approach

Direct coupling of preformed pyrazolo[3,4-d]pyrimidin-4-thiol with bromoacetylpiperazine using Pd(OAc)2/Xantphos catalytic system (toluene, 100°C, 18 hours) achieves 6 in 68% yield, circumventing the thioacetylation step.

Comparative Yield Analysis

Step Method Yield (%) Conditions Reference
Pyrimidine chlorination POCl3 61 Reflux, 4 hours
Thiolation Thiourea/DMF 78 80°C, 6 hours
Piperazine reduction LiAlH4/THF 60.5 50–55°C, 3–4 hours
Final coupling K2CO3/CH3CN 55–61 60°C, 12 hours
Buchwald–Hartwig Pd(OAc)2/Xantphos 68 100°C, 18 hours

Critical Process Parameters

  • Temperature control : Thioacetylation requires strict maintenance at 0°C to avoid polysubstitution.
  • Catalyst selection : Pd-based catalysts (e.g., Pd2(dba)3) improve coupling efficiency over Cu-mediated methods.
  • Solvent polarity : Acetonitrile outperforms DMF in final coupling steps due to reduced side reactions.

Scalability and Industrial Considerations

Patent data reveals that:

  • LiAlH4 reductions are feasible at kilogram scale with 69.6% yield for intermediate 12 .
  • Phosphorus oxychloride handling requires specialized equipment for large-scale chlorinations.
  • Pd catalyst recovery via charcoal filtration reduces costs in Suzuki couplings.

Q & A

Q. What advanced techniques resolve conflicting data on metabolic stability in hepatic microsomes?

  • Answer :
  • LC-MS/MS Metabolite Identification : Detects oxidative degradation at the chlorophenyl group .
  • Species-Specific Differences : Human vs. rodent CYP450 isoforms yield variable half-lives (t₁/₂ = 2.1 h vs. 4.5 h) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.